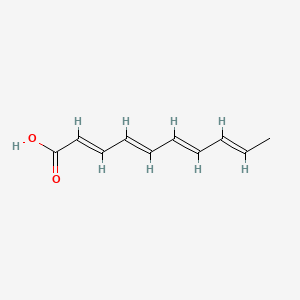
N-(L-LEUCYL)-2-AMINOACRIDONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(L-LEUCYL)-2-AMINOACRIDONE is a compound that combines the amino acid L-leucine with 2-aminoacridone. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The combination of an amino acid with an acridone moiety can result in unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(L-LEUCYL)-2-AMINOACRIDONE typically involves the coupling of L-leucine with 2-aminoacridone. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as DMF or DCM under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(L-LEUCYL)-2-AMINOACRIDONE can undergo various chemical reactions, including:
Oxidation: The amino group in the acridone moiety can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under appropriate conditions to modify the acridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce reduced acridone derivatives.
科学研究应用
N-(L-LEUCYL)-2-AMINOACRIDONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying protein interactions due to its fluorescent properties.
Industry: It can be utilized in the development of new materials with specific properties, such as luminescent materials for imaging applications.
作用机制
The mechanism of action of N-(L-LEUCYL)-2-AMINOACRIDONE involves its interaction with molecular targets such as proteins or nucleic acids. The acridone moiety can intercalate into DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the leucine residue may facilitate cellular uptake and targeting, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
L-Leucyl-L-leucine: Another dipeptide with different biological properties.
2-Aminoacridone: The parent compound without the leucine residue, used in various biochemical applications.
N-Acetyl-L-leucine: A modified leucine derivative with distinct pharmacological properties.
Uniqueness
N-(L-LEUCYL)-2-AMINOACRIDONE is unique due to the combination of an amino acid and an acridone moiety, which imparts both biological activity and fluorescent properties. This dual functionality makes it a valuable tool in both research and potential therapeutic applications.
属性
CAS 编号 |
124689-91-4 |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.39 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)

